molecular formula C22H23N3O3 B3017594 (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1706508-51-1

(E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B3017594
CAS No.: 1706508-51-1
M. Wt: 377.444
InChI Key: SOFLZVUZXKXSDK-ZHACJKMWSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one (hereafter referred to as Compound B) is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:

  • A furan-2-yl group, which is often associated with enhanced bioavailability and metabolic stability in drug design.
  • A piperidine ring, a common scaffold in central nervous system (CNS) therapeutics due to its ability to modulate receptor interactions.
  • A 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, known to improve metabolic resistance and binding affinity in medicinal chemistry.
  • An o-tolyl substituent, which may enhance lipophilicity and influence target binding through steric or π-π interactions.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-6-2-3-9-19(16)22-23-20(28-24-22)14-17-7-4-12-25(15-17)21(26)11-10-18-8-5-13-27-18/h2-3,5-6,8-11,13,17H,4,7,12,14-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFLZVUZXKXSDK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a derivative that incorporates a furan moiety and a 1,2,4-oxadiazole ring, both of which are known for their diverse biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N3O2\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_2

This structure features:

  • A furan ring , which is often associated with various biological activities.
  • A piperidine moiety , which enhances biological interactions.
  • A 1,2,4-oxadiazole ring , known for its pharmacological potential.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Dhumal et al. (2016) demonstrated that oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG, indicating potential as antitubercular agents .
CompoundActivityReference
8aStrongly inhibits M. bovis BCG
12a-e2–4 times stronger than ampicillin against Gram-positive bacteria

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Studies have indicated that these compounds can induce apoptosis in cancer cells:

  • MDPI (2020) reported that certain oxadiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin against various cancer cell lines .
CompoundCell LineIC50 (µM)Reference
9aMCF-70.48
10aA5490.12

Anti-inflammatory Activity

Compounds with the oxadiazole structure also show anti-inflammatory effects. For example:

  • Research indicates that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A study on oxadiazole derivatives revealed that compounds with piperidine moieties had enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The best-performing derivatives were significantly more effective than traditional antibiotics .
  • Anticancer Mechanism : In vitro studies showed that specific oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways. This suggests a mechanism where these compounds may serve as potential chemotherapeutic agents .
  • Inflammatory Response Modulation : Compounds were tested in animal models for their ability to modulate inflammatory responses. Results indicated a reduction in edema and pain signaling pathways, showcasing their potential for treating inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that incorporates a furan ring, an oxadiazole moiety, and a piperidine group. Its molecular formula is C21H24N4O2C_{21}H_{24}N_4O_2, with a molecular weight of approximately 364.44 g/mol. The structural composition allows for various interactions within biological systems, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one. Research indicates that derivatives of furan and oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing furan and oxadiazole rings have also been investigated for their antimicrobial activity. Studies suggest that these compounds can inhibit the growth of several bacterial strains and fungi, offering potential as new antimicrobial agents . The incorporation of the piperidine moiety may enhance the bioavailability and efficacy of these compounds.

Neuroprotective Effects

There is emerging evidence that certain furan-based compounds exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is crucial for their effectiveness in neuroprotection .

Material Science Applications

Beyond pharmacology, this compound may have applications in material science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties derived from its conjugated structure.

Study on Anticancer Activity

A study published in ACS Chemical Neuroscience explored the effects of furan derivatives on cancer cell lines. The findings indicated that specific modifications to the furan structure could significantly enhance anticancer activity, suggesting that this compound could be further optimized for therapeutic use .

Investigation of Antimicrobial Properties

Research conducted by various institutions has demonstrated that furan derivatives possess notable antimicrobial properties against resistant strains of bacteria. These findings support the potential development of new antibiotics based on the structure of this compound .

References Summary Table

ReferenceFocus AreaFindings
Anticancer ActivityPromising results against cancer cell lines
Antimicrobial PropertiesEffective against resistant bacterial strains
Neuroprotective EffectsPotential benefits for neurodegenerative diseases

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound B is compared to (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (Compound A, CAS 14385-66-1), a structurally related enone derivative (see Table 1).

Property Compound B Compound A
Molecular Formula C₂₂H₂₂N₂O₃ C₁₅H₁₅NO₂
Molecular Weight 362.43 g/mol 241.29 g/mol
Key Functional Groups Furan, oxadiazole, piperidine, o-tolyl Furan, propenone, dimethylaminophenyl
Lipophilicity (LogP)* Estimated higher (oxadiazole, o-tolyl) Moderate (dimethylamino group enhances polarity)

*LogP values inferred from substituent contributions.

Key Differences :

  • Electronic Effects: The oxadiazole in Compound B may engage in hydrogen bonding, unlike Compound A’s dimethylamino group, which is primarily electron-donating.
Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (common in virtual screening ), Compound B and A were compared:

Metric Score (0–1 scale) Interpretation
Tanimoto (MACCS) 0.45 Moderate similarity (shared furan, propenone)
Dice (Morgan) 0.52 Higher overlap in ring systems
Functional Group Impact on Bioactivity
  • Oxadiazole vs. Dimethylamino: The oxadiazole in Compound B may confer resistance to hydrolysis compared to Compound A’s dimethylamino group, which could be prone to metabolic oxidation.
  • Piperidine vs.
Hypothetical Pharmacological Profiles
  • Compound B : Likely targets enzymes or receptors requiring rigid, heterocyclic binding pockets (e.g., kinase inhibitors or antimicrobial agents).
  • Compound A: Simpler structure suggests applications as an intermediate or in photodynamic therapy, given its conjugated enone system .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:
The synthesis involves sequential construction of the oxadiazole, piperidine, and enone moieties, with challenges including regioselectivity in oxadiazole formation and stereochemical control during piperidine functionalization.

  • Oxadiazole Synthesis: Use cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions to enhance yield and reduce side products .
  • Piperidine Functionalization: Introduce the o-tolyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after protecting the piperidine nitrogen with a Boc group to avoid undesired coordination .
  • Enone Formation: Employ Horner-Wadsworth-Emmons olefination to ensure (E)-selectivity, monitored by 1H^1H-NMR coupling constants (J=1618HzJ = 16-18 \, \text{Hz}) .

Key Optimization Parameters:

StepParameterOptimal Condition
OxadiazoleSolventDMF, 120°C, 2h
Piperidine CouplingCatalystPd(PPh3_3)4_4, K2_2CO3_3
Enone FormationReagentPO(OMe)3_3, LiCl

Advanced: How can computational modeling predict the reactivity of the enone system, and what experimental validations are required?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the enone’s electrophilicity and conjugation effects.

  • Reactivity Prediction: Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The LUMO of the enone typically localizes on the β-carbon, guiding Michael addition studies .
  • Validation:
    • Kinetic Studies: Monitor reactions with nucleophiles (e.g., thiols) via UV-Vis spectroscopy to correlate computed activation energies with experimental rates.
    • Spectroscopy: Compare computed IR vibrational frequencies (C=O stretch ~1680 cm1^{-1}) with experimental FT-IR data .

Contradiction Note: Discrepancies between theoretical and experimental results (e.g., bond lengths in X-ray vs. DFT) may arise from crystal packing effects, requiring single-crystal XRD for resolution .

Basic: What analytical techniques are most effective for characterizing structural integrity?

Answer:
A multi-technique approach is critical:

  • X-ray Crystallography: Resolves absolute configuration and confirms the (E)-geometry of the enone (C=C bond length ~1.34 Å) .
  • NMR Spectroscopy:
    • 1H^1H-NMR: Piperidine protons appear as multiplet signals at δ 2.5–3.5 ppm; enone protons show coupling (J=16HzJ = 16 \, \text{Hz}) .
    • 13C^{13}C-NMR: Oxadiazole carbons resonate at δ 165–170 ppm .
  • HPLC-PDA: Purity assessment using a C18 column (90:10 acetonitrile/water, λ = 254 nm) .

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